
Ethyl-d5 Vanillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5 Vanillin is a deuterated form of ethyl vanillin, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties. This compound retains the characteristic vanilla odor and flavor, making it useful in various applications, including food and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5 Vanillin typically involves the deuteration of ethyl vanillin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and crystallization to obtain high-purity this compound suitable for analytical applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl-d5 vanillic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield ethyl-d5 vanillyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ethyl-d5 vanillic acid.
Reduction: Ethyl-d5 vanillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-d5 Vanillin is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify compounds.
Biological Studies: Employed in metabolic studies to trace the pathways and transformations of vanillin in biological systems.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.
Food and Fragrance Industry: Used to enhance the flavor and aroma profiles of products while providing a stable isotopic label for quality control.
Mecanismo De Acción
The mechanism of action of Ethyl-d5 Vanillin is similar to that of ethyl vanillin. It interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as the characteristic vanilla flavor and aroma. In biological systems, this compound undergoes metabolic transformations, where deuterium atoms provide a distinct mass spectral signature, allowing for precise tracking and analysis.
Comparación Con Compuestos Similares
Ethyl-d5 Vanillin is compared with other deuterated and non-deuterated vanillin derivatives:
Ethyl Vanillin: The non-deuterated form, commonly used as a flavoring agent.
Vanillin: The parent compound, widely used in food and fragrance industries.
Vanillyl Alcohol: A reduced form of vanillin, used in various chemical syntheses.
Vanillic Acid: An oxidized form of vanillin, used in pharmaceuticals and as a flavoring agent.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as improved stability and traceability in mass spectrometry and NMR spectroscopy.
Propiedades
Número CAS |
1335401-74-5 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
171.207 |
Nombre IUPAC |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
Clave InChI |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
Sinónimos |
3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


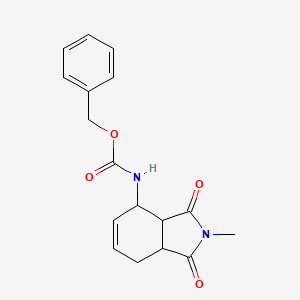
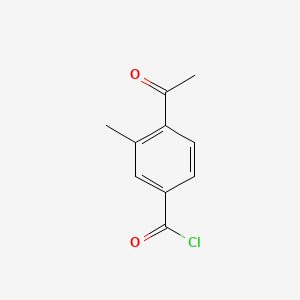

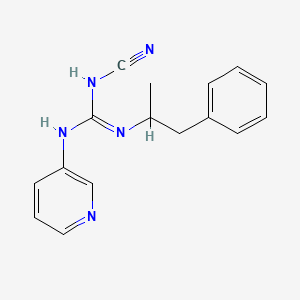
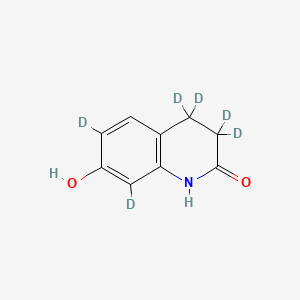

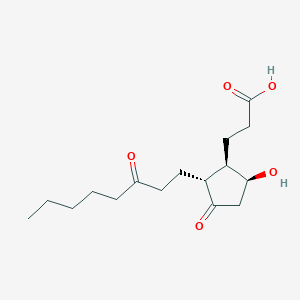
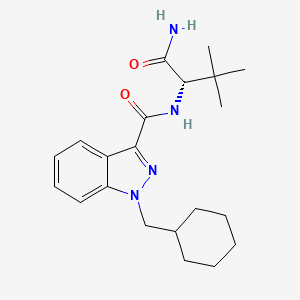
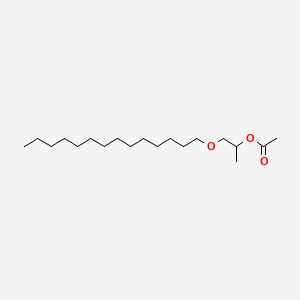
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
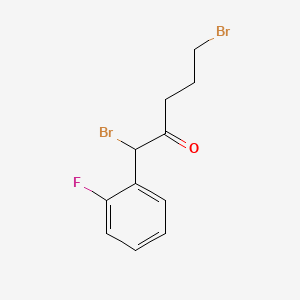
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
